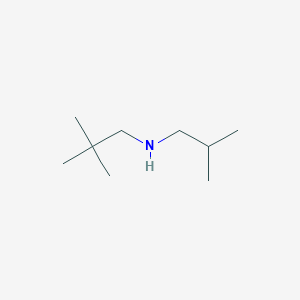

(2,2-二甲基丙基)(2-甲基丙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,2-Dimethylpropyl)(2-methylpropyl)amine is not directly mentioned in the provided papers. However, the papers discuss various amines and their synthesis, which can be related to the compound . Amines are fundamental in the chemical industry, serving as intermediates for the production of numerous products, including pharmaceuticals, agrochemicals, and polymers .

Synthesis Analysis

The synthesis of amines can be achieved through several methods. One common method for producing lower alkyl chain amines involves direct alcohol amination, which generates water as the main byproduct and uses Brønsted and Lewis acid catalysts . Another approach is the hydrosilylation reaction of aliphatic and heterocyclic N-allylamines, as demonstrated in the synthesis of novel 2-[(3-aminopropyl)dimethylsilyl]-5-furfural diethylacetals and related compounds . Additionally, the synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate involves nucleophilic substitution and carbanion reactions, with a total yield of 63.69% .

Molecular Structure Analysis

The molecular structure of amines is crucial for their reactivity and properties. While the papers do not directly discuss the molecular structure of (2,2-Dimethylpropyl)(2-methylpropyl)amine, they do provide insights into related compounds. For instance, the structure of synthesized compounds in paper was confirmed by 1H NMR and MS spectrum, which are common techniques for determining molecular structures.

Chemical Reactions Analysis

Amines can participate in various chemical reactions. Reductive amination is one such reaction, where a reagent like N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide can be used to prepare imidazole-amine ligands with different functional groups . Additionally, the selective quaternization of tertiary amine methacrylate residues in diblock copolymers can lead to novel cationic diblock copolymers with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. Although the specific properties of (2,2-Dimethylpropyl)(2-methylpropyl)amine are not discussed, the papers suggest that the properties of amines can be tailored through synthesis and functionalization. For example, the quaternization of DMA residues in diblock copolymers affects their micellization behavior in aqueous media, which is pH-, salt-, and temperature-dependent .

科学研究应用

环境和分析视角

胺类化合物,包括与(2,2-二甲基丙基)(2-甲基丙基)胺结构相关的化合物,已被广泛研究其在环境基质中的出现、来源和影响。一项综述强调了了解表面水体中胺类化合物的浓度、来源、命运和毒性的重要性。它指出了由于胺基后燃烧二氧化碳捕集技术可能会将大量胺类化合物引入环境而引起的新兴关注。该综述强调了在环境水体中检测胺类化合物的分析挑战以及对它们在自然水体中的普遍性和毒性进行更多研究的必要性 (Poste, Grung, & Wright, 2014)。

健康和安全问题

食品中硝基化合物的生成和分解,包括与(2,2-二甲基丙基)(2-甲基丙基)胺相关的化合物,已经进行了审查,重点关注它们的致癌潜力。研究表明,某些真菌可以在特定条件下在食品中产生硝基胺类化合物,包括像N-3-甲基丁基-N-1-甲基乙酰基硝胺(NMAMBA)这样的新型化合物,由于其致癌性质,存在健康风险 (Li, Ji, & Cheng, 1986)。

合成和工业应用

对醚类化合物的合成研究,包括与(2,2-二甲基丙基)(2-甲基丙基)胺结构相似的化合物,已经很全面。一项综述涵盖了包含MTBE、TAME等醚类化合物的混合物的热物性性质测量,强调它们作为汽油添加剂以提高辛烷值和减少尾气污染的重要性。它强调了进一步的物性测量以支持环境和工业应用的必要性 (Marsh, Niamskul, Gmehling, & Bölts, 1999)。

生物技术和环境修复

已经审查了高级氧化过程(AOPs)在降解含氮化合物,包括胺类化合物方面的有效性,强调了需要专注于难降解化合物降解的技术。该综述讨论了降解效率、反应机制和过程参数,提供了文献的系统概述和未来研究方向 (Bhat & Gogate, 2021)。

安全和危害

属性

IUPAC Name |

2,2-dimethyl-N-(2-methylpropyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJJIBZBFOFKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethylpropyl)(2-methylpropyl)amine | |

CAS RN |

944080-56-2 |

Source

|

| Record name | (2,2-dimethylpropyl)(2-methylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)